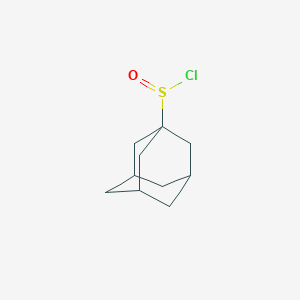

Adamantane-1-sulfinyl Chloride

Description

Contextualization of Adamantane (B196018) Chemistry and its Influence on Molecular Properties

Adamantane, a rigid and virtually stress-free hydrocarbon with the formula C₁₀H₁₆, consists of three fused cyclohexane (B81311) rings in a chair conformation. wikipedia.org This unique, diamondoid structure imparts several desirable properties to molecules that incorporate it, including high thermal stability, lipophilicity, and chemical resistance. wikipedia.orgpensoft.net The bulky and symmetric nature of the adamantane cage can also introduce significant steric hindrance, which can be strategically utilized to control reaction pathways and enhance the stability of reactive intermediates. In medicinal chemistry and materials science, the incorporation of an adamantane moiety can favorably influence a compound's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME) properties, and enhance the performance of polymers and other materials. pensoft.netrsc.org

Significance of Sulfinyl Chlorides as Synthetic Intermediates and Reagents

Sulfinyl chlorides (R-SOCl) are a class of reactive organosulfur compounds that serve as crucial intermediates in organic synthesis. rsc.org The sulfur atom in a sulfinyl chloride is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of the sulfinyl group into various organic molecules, leading to the formation of sulfoxides, sulfinamides, and sulfinate esters. rsc.org These sulfur-containing compounds are prevalent in many biologically active molecules and are used as chiral auxiliaries in asymmetric synthesis. rsc.org The versatility of sulfinyl chlorides makes them indispensable tools for synthetic chemists to construct complex molecular architectures. magtech.com.cnresearchgate.net

Scope and Research Trajectories Pertaining to Adamantane-1-sulfinyl Chloride

Research on adamantane-1-sulfinyl chloride is primarily focused on its synthesis and its application as a versatile synthetic intermediate. Current investigations aim to develop more efficient and scalable synthetic routes to this compound. Furthermore, its reactivity with various nucleophiles is being explored to generate a library of novel adamantane-containing compounds. These derivatives are of interest for their potential applications in medicinal chemistry, as the adamantane core can confer unique pharmacological properties. The steric bulk of the adamantane group in adamantane-1-sulfinyl chloride also makes it a valuable tool for studying reaction mechanisms and for the synthesis of sterically hindered molecules.

Structure

3D Structure

Properties

IUPAC Name |

adamantane-1-sulfinyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZSRFGORFYGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)S(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Properties of Adamantane 1 Sulfinyl Chloride

The preparation of adamantane-1-sulfinyl chloride typically involves the reaction of adamantane (B196018) with thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). prepchem.com This reaction proceeds via an electrophilic substitution mechanism.

A detailed synthetic procedure involves slowly adding aluminum trichloride to thionyl chloride, followed by cooling the mixture. Adamantane is then added in portions, and the reaction is stirred before being warmed to room temperature. After removing the excess thionyl chloride, the residue is worked up to isolate the product. prepchem.com

The physical and chemical properties of Adamantane-1-sulfinyl Chloride are summarized in the table below:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅ClOS | nih.gov |

| Molecular Weight | 218.74 g/mol | nih.gov |

| Appearance | Waxy solid | prepchem.com |

| Boiling Point | 118-128 °C at 1 torr | prepchem.com |

| IUPAC Name | adamantane-1-sulfinyl chloride | nih.gov |

Reactivity and Mechanistic Investigations of Adamantane 1 Sulfinyl Chloride

Nucleophilic Reactions of the Sulfinyl Moiety

The sulfinyl chloride group in adamantane-1-sulfinyl chloride is highly susceptible to nucleophilic attack at the sulfur atom. This reactivity allows for the synthesis of a diverse range of adamantane-containing sulfinyl derivatives. The bulky adamantane (B196018) group can provide steric hindrance, influencing the regioselectivity of these reactions.

Reactions with Carbon-Centered Nucleophiles (e.g., Grignard Reagents)

The reaction of adamantane-1-sulfinyl chloride with carbon-centered nucleophiles, such as Grignard reagents, is a key method for forming carbon-sulfur bonds. While specific studies on the reaction of adamantane-1-sulfinyl chloride with Grignard reagents are not extensively detailed in the provided results, analogous reactions with adamantane-1-carbonyl chloride have been investigated. For instance, the reaction of adamantane-1-carbonyl chloride with various Grignard reagents has been examined to prepare 1-adamantyl ketones. researchgate.net These studies often focus on optimizing reaction conditions to maximize the yield of the desired ketone and minimize side products. researchgate.net The steric hindrance of the adamantane group plays a significant role in these reactions. researchgate.net

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)

Adamantane-1-sulfinyl chloride readily reacts with nitrogen-containing nucleophiles like amines to form the corresponding sulfinamides. This reaction is a classic example of nucleophilic substitution at the sulfinyl chloride group. The reaction typically proceeds by the attack of the amine nitrogen on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. The bulky adamantane scaffold can influence the reaction rate and, in the case of chiral amines, the diastereoselectivity of the product formation.

Table 1: Reaction of Adamantane-1-sulfonyl chloride with Amines

| Nucleophile | Conditions | Product | Yield |

| Amines | Triethylamine, THF, 25°C | Sulfonamides | 85–92% |

Note: This data is for the analogous adamantane-1-sulfonyl chloride, but a similar reactivity pattern is expected for adamantane-1-sulfinyl chloride.

Reactions with Oxygen- and Sulfur-Containing Nucleophiles (e.g., Alcohols, Thiols)

Similar to its reactions with amines, adamantane-1-sulfinyl chloride undergoes nucleophilic substitution with alcohols and thiols to produce sulfinate esters and thiosulfinates, respectively. These reactions are fundamental in introducing the adamantylsulfinyl group onto oxygen or sulfur-containing molecules. The reaction with alcohols is often carried out in the presence of a base to neutralize the HCl byproduct.

Table 2: Reaction of Adamantane-1-sulfonyl chloride with Alcohols and Thiols

| Nucleophile | Conditions | Product | Yield |

| Alcohols | Pyridine, dichloromethane | Sulfonate esters | 78–90% |

| Thiols | Base (K₂CO₃), DMF | Sulfonyl sulfides | 70–82% |

Note: This data is for the analogous adamantane-1-sulfonyl chloride, but a similar reactivity pattern is expected for adamantane-1-sulfinyl chloride.

Reactivity with Silicon-Based Reagents

Adamantane-1-sulfinyl chloride has been shown to react with silicon-based reagents. biosynth.com In these reactions, it can act as a nucleophile, attacking silicon-oxygen bonds to form siloxanes. biosynth.com This process often requires a catalyst to achieve high yields. biosynth.com The reaction of 1-adamantyl chloride with trimethylsilyl (B98337) pseudohalides has also been studied, indicating the broader reactivity of adamantane derivatives with silicon-containing compounds. acs.org

Electrophilic Behavior and Addition Reactions of Sulfinyl Chlorides

While the primary reactivity of adamantane-1-sulfinyl chloride is as an electrophile at the sulfur atom, sulfinyl chlorides, in general, can participate in electrophilic addition reactions with unsaturated compounds. magtech.com.cn These reactions, however, are more characteristic of sulfonyl chlorides. magtech.com.cn The electrophilic nature of the sulfinyl chloride group in adamantane-1-sulfinyl chloride makes it a target for various nucleophiles, facilitating the formation of new chemical bonds.

Mechanistic Studies of Reactions Involving Adamantane-1-sulfinyl Chloride

Mechanistic investigations into the reactions of adamantane-1-sulfinyl chloride often focus on the role of the adamantyl group in influencing reaction pathways. The solvolysis of related adamantyl derivatives, such as N-1-adamantyl-N-p-tolylcarbamoyl chloride, has been studied to understand the influence of the adamantane cage on reaction rates and product distributions. mdpi.com These studies often employ kinetic analysis and product studies to elucidate the reaction mechanisms. mdpi.com For instance, the solvolysis of N-1-adamantyl-N-p-tolylcarbamoyl chloride in various solvents suggests an SN1-type mechanism, where the formation of a carbamoyl (B1232498) cation is the rate-determining step. mdpi.com The steric bulk of the adamantane group can favor unimolecular reaction pathways.

Pathways of Hydrolysis and Decomposition

Adamantane-1-sulfinyl chloride is a reactive chemical intermediate characterized by its moisture sensitivity. Upon contact with water, it undergoes hydrolysis, a reaction that can be vigorous and results in the liberation of hydrogen chloride (HCl). This reactivity is a hallmark of sulfinyl chlorides and dictates the need for anhydrous conditions during its handling and in reactions.

The decomposition pathways of adamantane-1-sulfinyl chloride can be inferred from the behavior of structurally analogous adamantane compounds. For instance, the decomposition of 1-adamantyl chloroformate in nitrobenzene (B124822) involves the loss of carbon dioxide (CO2) to generate a 1-adamantyl cation intermediate, which can subsequently lead to products like 1-adamantyl chloride. nih.gov A similar decomposition route for adamantane-1-sulfinyl chloride would involve the extrusion of sulfur monoxide (SO), a typically unstable species, to form the corresponding 1-adamantyl cation. In other adamantane systems, such as the reaction of 3-hydroxyadamantane-1-carboxylic acid with thionyl chloride, hydrolysis is a key final step to yield the desired diol product after initial chlorination and decarbonylation steps. acs.org The thermal decomposition of adamantane-type clusters, sometimes facilitated by a catalyst, is also a known method for forming adamantane structures. rsc.org

| Precursor Compound | Decomposition/Reaction Condition | Key Intermediate(s) | Major Product(s) |

| 1-Adamantyl Chloroformate | Heating in nitrobenzene | 1-Adamantyl cation | 1-Adamantyl chloride, meta-1-adamantyl-nitrobenzene |

| 3-Hydroxyadamantane-1-carboxylic acid | Reaction with thionyl chloride, then hydrolysis | Acyl chloride | 1,3-Dichloro adamantane, 1,3-Adamantanediol |

| N-1-adamantyl-N-p-tolylcarbamoyl chloride | Solvolysis in HFIP/TFE | 1-Adamantyl cation | 1-Adamantyl ether, 1-Adamantyl chloride |

This table summarizes decomposition and hydrolysis pathways for adamantane compounds analogous to Adamantane-1-sulfinyl Chloride, based on findings from literature. nih.govacs.orgmdpi.com

Investigation of Solvolytic Displacement Mechanisms and Solvent Effects

The solvolysis of adamantane-1-sulfinyl chloride is governed by the unique structural constraints of the adamantane cage. The bridgehead position of the sulfinyl chloride group makes a bimolecular nucleophilic substitution (S_N2) mechanism, which requires backside attack by a nucleophile, sterically impossible. masterorganicchemistry.com Consequently, solvolytic reactions of 1-substituted adamantane derivatives, such as 1-adamantyl chloride and 1-adamantyl chloroformate, proceed via a unimolecular (S_N1) mechanism. nih.govmasterorganicchemistry.com This pathway involves a slow, rate-determining ionization step to form a tertiary 1-adamantyl carbocation, which is then rapidly attacked by a solvent molecule. nih.govmasterorganicchemistry.com

The influence of the solvent on the reaction rate and product distribution is a critical aspect of the mechanism. The Grunwald-Winstein equation is a powerful tool used to analyze these effects by correlating the rate of solvolysis with the solvent's ionizing power (Y) and its nucleophilicity (N). mdpi.comresearchgate.netacs.org For related sulfonyl chlorides (RSO2Cl), which are not as sterically hindered as adamantane systems, solvolysis often proceeds through a concerted S_N2 mechanism with significant sensitivity to solvent nucleophilicity. researchgate.netmdpi.com However, for adamantyl systems, the mechanism is dominated by the solvent's ability to stabilize the carbocation intermediate.

Studies on N-1-adamantyl-N-p-tolylcarbamoyl chloride, a related system, demonstrate the profound effect of the solvent. mdpi.com In highly ionizing but poorly nucleophilic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), the reaction favors the formation of products derived from the 1-adamantyl cation, such as the corresponding ether and 1-adamantyl chloride. mdpi.com In more nucleophilic solvents like aqueous ethanol (B145695) or acetone, the initially formed carbamoyl cation reacts rapidly with the solvent before it can decompose to the 1-adamantyl cation. mdpi.com Another potential mechanism for sulfinyl compounds involves a nucleophilic chain substitution (S_N_C) process, where a nucleophile attacks the sulfur atom, leading to isomerization and subsequent substitution. nih.gov

| Solvent System | Solvent Properties | Observed Products | Inferred Mechanism |

| Aqueous Ethanol / Acetone | High Nucleophilicity, Moderate Ionizing Power | Products from solvent attack on the intact carbamoyl cation | S_N1 on carbonyl carbon |

| TFE (2,2,2-trifluoroethanol) | Low Nucleophilicity, High Ionizing Power | 86% 1-Adamantyl ether, 14% 1-Adamantyl chloride | S_N1 with decomposition to 1-adamantyl cation |

| HFIP (Hexafluoro-2-propanol) | Very Low Nucleophilicity, Very High Ionizing Power | 31% 1-Adamantyl ether, 34% 1-Adamantyl chloride | S_N1 with decomposition to 1-adamantyl cation |

This table illustrates the impact of solvent on the product distribution during the solvolysis of N-1-adamantyl-N-p-tolylcarbamoyl chloride, providing a model for the behavior of Adamantane-1-sulfinyl Chloride. Data adapted from reference mdpi.com.

Intramolecular Rearrangements and Their Influence on Reactivity

The adamantane skeleton is susceptible to rearrangement reactions, particularly under Lewis acid catalysis, to form the most thermodynamically stable isomer. researchgate.netresearchgate.net These rearrangements proceed through carbocationic intermediates. When a carbocation is formed on or adjacent to the adamantane cage, a series of hydride and alkyl shifts can occur, leading to isomerization. While the 1-adamantyl cation is a relatively stable tertiary carbocation, the high-energy intermediates involved in its formation can facilitate structural reorganization.

The influence of these rearrangements on reactivity is significant, as they can lead to a mixture of products different from what would be expected from direct substitution. For example, the rearrangement of polycyclic hydrocarbon precursors over chlorinated platinum-alumina catalysts can produce adamantane and its methylated or ethylated derivatives with high selectivity. researchgate.net In one study, the rearrangement of exo-tetramethylenenorbornane yielded 1-methyladamantane (B139842) and 2-methyladamantane (B1584094) as the sole products in quantitative yield, demonstrating the efficiency of this catalytic isomerization. researchgate.net Other types of intramolecular rearrangements, such as the Curtius rearrangement, have been observed in the conversion of adamantane acyl azides to isocyanates, further highlighting the diverse reactive pathways available to functionalized adamantanes. mdpi.com

| Precursor Hydrocarbon | Product(s) | Yield (%) |

| exo-Tetramethylenenorbornane | 1-Methyladamantane (6) | 98 |

| 2-Methyladamantane (7) | 2 | |

| Perhydroacenaphthene | Adamantane (2) | 86 |

| 1-Ethyladamantane (9) | 7 | |

| 1,x-Dimethyladamantane (10) | 7 |

This table shows the products of catalytic gas-phase rearrangement of tricyclic C12 and C13 precursors over chlorinated platinum-alumina, illustrating the tendency for adamantane isomerization. Data adapted from reference researchgate.net.

Transition State Analysis and Intermediate Characterization

The central intermediate in the solvolysis and decomposition reactions of adamantane-1-sulfinyl chloride via an S_N1 pathway is the 1-adamantyl cation . nih.govmdpi.com The formation of this planar, sp²-hybridized carbocation at the bridgehead is the high-energy, rate-determining step of the reaction. The existence of this transient species is supported by trapping experiments. For example, during the decomposition of 1-adamantyl chloroformate, the intermediate 1-adamantyl cation was trapped by the nitrobenzene solvent in a Friedel-Crafts-type reaction, providing direct evidence for its formation. nih.gov

Characterizing the transition state leading to this intermediate is crucial for a complete mechanistic understanding. While direct experimental observation is challenging, computational chemistry provides valuable insights. Methods like Density Functional Theory (DFT) can be employed to model the transition state structure, energy, and reaction pathways. acs.org For instance, in a related decarbonylation reaction of an adamantane acyl chloride, transition state analysis using the PM6 method was performed to map the Intrinsic Reaction Coordinate (IRC). acs.org This analysis revealed the breaking and forming of bonds and tracked the changes in atomic charges (e.g., Mulliken charge) of the key atoms throughout the process, providing a detailed picture of the transition state. acs.org For adamantane-1-sulfinyl chloride, similar computational studies would be expected to show a transition state with a highly polarized C-S bond, significant charge separation, and elongation of the S-Cl bond, leading to the eventual formation of the 1-adamantyl cation and the sulfinyl chloride anion pair.

Catalytic Aspects of Reactions Utilizing Adamantane-1-sulfinyl Chloride

Catalysis plays a vital role in both the synthesis and subsequent reactions of adamantane-1-sulfinyl chloride. The synthesis itself often employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the electrophilic substitution on the adamantane core. nottingham.ac.uk

In reactions utilizing adamantane-1-sulfinyl chloride, catalysts can be used to enhance reactivity and control selectivity. Drawing parallels from the closely related adamantane-1-carbonyl chloride, various metal halides have proven effective as catalysts in reactions with nucleophiles like Grignard reagents. researchgate.net The choice of catalyst can significantly impact the yield of the desired product and the formation of side products.

| Catalyst | Adamantane Substrate | Reaction Type | Effect/Observation |

| Aluminum chloride (AlCl₃) | Adamantane | Sulfinylation/Sulfonylation | Promotes electrophilic substitution to form the sulfinyl/sulfonyl chloride. nottingham.ac.uk |

| Zinc chloride (ZnCl₂), Manganese(II) chloride (MnCl₂), Copper(I) chloride (CuCl) | Adamantane-1-carbonyl chloride | Reaction with Grignard reagents | Active catalytic components; influence ketone yield and side product formation. researchgate.net |

| Chlorinated Platinum-Alumina | Various C10-C13 Tricyclic Hydrocarbons | Isomerization/Rearrangement | Highly selective for adamantane production with minimal by-products. researchgate.net |

| DMF (Dimethylformamide) | 3-Hydroxyadamantane-1-carboxylic acid | Chlorination with thionyl chloride | Catalyzes the formation of the acyl chloride intermediate. acs.org |

This table lists various catalysts used in the synthesis and reaction of adamantane-1-sulfinyl chloride and analogous adamantane derivatives, highlighting their specific roles. acs.orgresearchgate.netnottingham.ac.ukresearchgate.net

Furthermore, specialized catalysts are essential for inducing specific transformations of the adamantane skeleton itself. As mentioned previously, chlorinated platinum-alumina is a superior catalyst for the gas-phase isomerization of adamantane precursors, yielding adamantanes with high selectivity and minimizing by-product formation. researchgate.net This catalytic activity is crucial for producing specific adamantane isomers that might be desired as starting materials for further synthesis.

Synthesis of Adamantane-Based Sulfinamides

The reaction of adamantane-1-sulfinyl chloride with primary or secondary amines is a direct and efficient method for the synthesis of adamantane-based sulfinamides. This nucleophilic substitution reaction proceeds readily, typically in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting sulfinamides are of significant interest, partly due to their role as chiral building blocks in asymmetric synthesis. nih.gov

A representative synthesis involves treating adamantane-1-sulfinyl chloride with an amine, such as aniline, in an anhydrous solvent like diethyl ether. nih.gov The reaction yields the corresponding N-substituted adamantane-1-sulfinamide. These compounds are structurally characterized by a sulfur-nitrogen bond, with the bulky adamantyl group attached to the sulfur atom.

Table 1: Synthesis of Adamantane-Based Sulfinamides

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|

The molecular structure of these sulfinamides, such as N-phenyladamantane-1-sulfinamide, has been confirmed through crystallographic studies. The molecules often pack in chain-like structures stabilized by intermolecular hydrogen bonds. nih.gov The inherent chirality at the sulfur center makes these compounds valuable for further stereoselective transformations. nih.gov

Preparation of Adamantane-Based Sulfinate Esters

Adamantane-based sulfinate esters are synthesized through the reaction of adamantane-1-sulfinyl chloride with various alcohols. This esterification provides a route to another class of chiral sulfur compounds. Sulfinate esters are valuable synthetic intermediates, often used in the preparation of enantiomerically pure sulfoxides and other complex molecules. nih.gov

The general method involves the reaction of the sulfinyl chloride with a chosen alcohol, which can be a simple alkyl alcohol or a more complex chiral auxiliary. The use of chiral alcohols, such as menthol (B31143) or diacetone-D-glucose, allows for the diastereoselective synthesis of sulfinate esters. nih.gov These diastereomers can often be separated chromatographically, providing access to enantiopure sulfinyl compounds after cleavage of the chiral auxiliary. While the general methodology is well-established for various sulfinyl chlorides, specific examples detailing yields for the reaction with adamantane-1-sulfinyl chloride are not prominently featured in the provided literature.

Table 2: General Approach for Adamantane-Based Sulfinate Ester Synthesis

| Reactant 1 | Reactant 2 (Example) | Product Class |

|---|

Formation of Adamantane-Substituted Sulfinyl Cyanides

The introduction of a cyano group to the sulfinyl moiety of adamantane would lead to adamantane-substituted sulfinyl cyanides. In classical organic synthesis, such transformations can sometimes be achieved by reacting a sulfinyl chloride with a cyanide salt. However, the synthesis of sulfinyl cyanides directly from adamantane-1-sulfinyl chloride is not a widely documented transformation in the provided research. More commonly, cyanation reactions on the adamantane cage itself are achieved through radical-based functionalization methods using reagents like p-toluenesulfonyl cyanide, targeting C-H bonds rather than reacting at a sulfinyl chloride group. nih.gov

Generation of Adamantane-Containing Thiourea (B124793) Derivatives

The synthesis of adamantane-containing thiourea derivatives typically proceeds through an isothiocyanate intermediate derived from an adamantane carbonyl or carboxyl precursor, not from adamantane-1-sulfinyl chloride. The established route involves converting adamantane-1-carboxylic acid to its corresponding carbonyl chloride with a reagent like thionyl chloride. researchgate.netsemanticscholar.org This adamantane-1-carbonyl chloride is then reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, to generate adamantane-1-carbonyl isothiocyanate in situ. Subsequent addition of a primary or secondary amine to this isothiocyanate yields the desired N,N'-substituted adamantane-carbonyl-thiourea. researchgate.netsemanticscholar.org

While this is a robust method for creating adamantane-carbonyl-thioureas, a direct pathway for generating thiourea derivatives starting from adamantane-1-sulfinyl chloride is not described in the surveyed literature.

Table 3: Common Synthesis Route to Adamantane-Carbonyl-Thioureas (for context)

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Adamantane-1-carboxylic acid | Thionyl chloride | Adamantane-1-carbonyl chloride | researchgate.netsemanticscholar.org |

| 2 | Adamantane-1-carbonyl chloride | Ammonium thiocyanate | Adamantane-1-carbonyl isothiocyanate | semanticscholar.org |

Stereoselective Synthesis of Chiral Adamantane-Sulfinyl Compounds

The sulfinyl group is inherently chiral, and adamantane-1-sulfinyl chloride serves as a precursor for creating stereodefined sulfur centers. Modern stereoselective synthesis of chiral sulfinyl compounds is a field of significant interest due to their application as chiral auxiliaries, ligands, and catalysts. nih.gov

One major strategy involves reacting the racemic sulfinyl chloride with a chiral, non-racemic alcohol to form a mixture of diastereomeric sulfinate esters. nih.gov These diastereomers, having different physical properties, can then be separated. Subsequent nucleophilic substitution at the sulfur center with an organometallic reagent, which typically proceeds with inversion of configuration, allows for the synthesis of enantiomerically pure sulfoxides. The Andersen synthesis, which traditionally uses menthyl p-toluenesulfinate, exemplifies this powerful approach. nih.gov

More recently, photocatalytic methods have emerged for the stereoselective alkylation of chiral N-sulfinyl imines. In a relevant example, a photocatalytic, stereoselective alkylation of a chiral N-sulfinyl imine with adamantane was achieved via a Hydrogen Atom Transfer (HAT) mechanism, demonstrating a modern approach to creating chiral amines with high diastereoselectivity. researchgate.net

Table 4: Diastereoselective Radical Addition to a Chiral Sulfinyl Imine with Adamantane

| Sulfinyl Imine Substrate | Radical Precursor | Diastereomeric Ratio (d.r.) | Reference |

|---|

Remote Functionalization of the Adamantane Cage via Adamantane-1-sulfinyl Chloride Intermediates

Remote functionalization involves selectively modifying a position on a molecule that is distant from an initial functional group. The rigid cage structure of adamantane presents unique challenges and opportunities for such C-H functionalization. rsc.org While numerous methods exist for the direct functionalization of adamantane's C-H bonds, particularly at the stronger tertiary (bridgehead) positions, the use of an adamantane-1-sulfinyl chloride group to specifically direct this functionalization to remote sites is not a prominent strategy in the available literature. nih.gov

Research in the field has largely focused on using external reagents and catalysts, such as metal catalysts or photocatalysts, to generate adamantyl radicals that can then be trapped. nih.govrsc.org For instance, photocatalytic carbonylation can introduce carbonyl groups at both the tertiary and secondary positions of the adamantane cage, though with varying selectivity. escholarship.org These methods typically start from adamantane itself rather than from a pre-functionalized intermediate like adamantane-1-sulfinyl chloride acting as a directing group for remote C-H activation.

Role as a Versatile Building Block in the Construction of Complex Organic Molecules

The reactivity of the sulfinyl chloride group makes Adamantane-1-sulfinyl chloride a versatile electrophilic building block in organic synthesis. Its primary role is to introduce the bulky and rigid adamantane-sulfinyl moiety into other molecules, a process that can dramatically influence the properties of the final product. The adamantane skeleton is often utilized when characteristics such as steric bulk, high lipophilicity, and structural rigidity are desired in the target molecule. mdpi.com

The electrophilic sulfur atom is susceptible to nucleophilic attack, facilitating a range of substitution reactions. This reactivity allows for the construction of complex molecules and is particularly valuable in creating new organic compounds and polymers. For instance, it readily reacts with nucleophiles like amines and alcohols to form the corresponding sulfinamides and sulfinates, respectively. These reactions are fundamental in building more elaborate molecular architectures.

A significant application lies in asymmetric synthesis, where adamantane-1-sulfinyl chloride serves as a precursor to chiral sulfinamides. These sulfinamides can act as effective chiral auxiliaries, guiding the stereochemical outcome of subsequent reactions to produce enantiomerically pure or enriched compounds. The construction of complex, star-shaped molecules has also been explored, using poly-functionalized building blocks that can incorporate the adamantane core. rsc.org

| Reaction Type | Nucleophile | Product Class | Significance |

| Nucleophilic Substitution | Amines (R-NH₂) | Sulfinamides | Formation of key intermediates, chiral auxiliaries |

| Nucleophilic Substitution | Alcohols (R-OH) | Sulfinates | Creation of diverse functionalized molecules |

| Cycloaddition Reactions | Dienes | Heterocyclic Compounds | Construction of complex ring systems |

| Precursor Synthesis | Various | Star-Shaped Molecules | Development of molecules with unique topologies rsc.org |

This table illustrates the versatility of Adamantane-1-sulfinyl chloride as a building block in organic synthesis.

Integration into Precursors for Materials Science Research

The distinct properties of the adamantane cage are harnessed in materials science to create materials with enhanced thermal stability, mechanical strength, and specific optical or electronic properties. yufluoro.com Adamantane-1-sulfinyl chloride serves as a key intermediate for incorporating the adamantane unit into larger systems like polymers and molecular clusters. yufluoro.com

Adamantane-1-sulfinyl chloride and its derivatives are employed in the synthesis of high-performance and specialty polymers. The introduction of the bulky adamantane group into a polymer backbone can significantly alter its physical properties. It can increase the glass transition temperature (Tg), improve thermal stability, enhance solubility in organic solvents, and create microporosity. The synthesis of microporous organic polymers based on adamantane has been a subject of research, highlighting the utility of this structural unit in creating materials with high internal surface areas. mdpi.com These materials are promising for applications in gas storage, separation, and catalysis.

| Polymer Type | Role of Adamantane Unit | Resulting Properties | Potential Applications |

| Polyamides/Polyimides | Incorporation into backbone | Increased thermal stability, rigidity | High-performance plastics, aerospace materials |

| Polyesters | Pendant group or in backbone | Enhanced hydrophobicity, stability | Specialty coatings, membranes |

| Microporous Organic Polymers | Structural building block | High surface area, permanent porosity | Gas storage, separations, catalysis mdpi.com |

This table summarizes the use of adamantane derivatives in creating advanced polymers.

Recent research has focused on the synthesis of adamantane-type inorganic and hybrid clusters, which exhibit remarkable nonlinear optical (NLO) properties. rsc.orgnih.gov These compounds, often with a general formula like [(RT)₄E₆] (where T is a Group 14 element and E is a chalcogen), possess a core structure analogous to adamantane. rsc.orgsemanticscholar.org The organic substituent (R) plays a crucial role in tuning the material's properties, including its crystallinity and optical response. rsc.orgnih.gov

Adamantane-1-sulfinyl chloride can be a precursor for introducing specific organic functionalities (R groups) onto these clusters, thereby controlling their final properties. These materials have shown strong NLO effects, such as second-harmonic generation (SHG) in crystalline forms and highly-directed white-light generation (WLG) in amorphous states. rsc.orgnih.gov Theoretical studies have further explored how substituting adamantane with atoms like lithium and sodium can dramatically alter its hyperpolarizability, providing a method for designing novel NLO materials. researchgate.net The ability to fine-tune these properties makes adamantane-based clusters highly promising for applications in advanced opto-electronics and light conversion devices. rsc.org

| Cluster Composition | Tunable Property | Observed NLO Effect | Potential Application |

| [(RT)₄E₆] (Crystalline) | Elemental composition, organic group R | Second-Harmonic Generation (SHG) rsc.orgnih.gov | Frequency conversion, lasers |

| [(RT)₄E₆] (Amorphous) | Elemental composition, organic group R | White-Light Generation (WLG) rsc.orgnih.gov | Solid-state lighting, displays |

| [RSi{CH₂Sn(E)R′}₃] | Cluster core inhomogeneity | Increased robustness, reversible melting | Light conversion devices rsc.orgnih.gov |

| Li/Na-doped Adamantane | Number and type of metal atoms | First hyperpolarizability researchgate.net | Design of novel NLO materials researchgate.net |

This table highlights the role of adamantane derivatives in creating clusters with tunable nonlinear optical properties.

Synthetic Utility in the Preparation of Key Pharmaceutical and Agrochemical Intermediates

The adamantane moiety is a well-established pharmacophore, prized for its ability to increase the lipophilicity of a drug, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. Adamantane-1-sulfinyl chloride and the closely related adamantane-1-sulfonyl chloride are valuable intermediates in the synthesis of a wide range of biologically active compounds. lookchem.com

The sulfonyl chloride can be converted into sulfonamides, a functional group present in numerous pharmaceuticals. researchgate.net For example, research has shown that reacting adamantane derivatives with other pharmacologically active nuclei can lead to hybrid molecules with significant therapeutic potential. A series of 1,3,4-thiadiazolo-adamantane derivatives were synthesized and showed promising in vitro anti-proliferative activity against several cancer cell lines. nih.gov In another study, a hybrid compound containing an adamantane-sulfamoyl linkage was synthesized and demonstrated significant activity against the Dengue virus. researchgate.net These examples underscore the utility of adamantane-based sulfonyl chlorides and their derivatives in medicinal chemistry for developing new therapeutic agents.

| Target Compound Class | Synthetic Role of Adamantane Intermediate | Therapeutic Area | Research Finding |

| Adamantane-Thiadiazole Hybrids | Core structural component | Oncology | Showed anti-proliferative activity against MCF-7, HepG-2, and A549 cancer cell lines nih.gov |

| Adamantane-Sulfamoylbenzamides | Key building block for sulfamoyl linkage | Virology | Exhibited significant anti-Dengue virus serotype 2 activity researchgate.net |

| General Sulfonamides | Precursor via reaction with amines | Various (Anticancer, Antiviral) | Acts as a versatile intermediate for introducing the adamantane moiety to enhance efficacy researchgate.net |

This table details the application of Adamantane-1-sulfinyl chloride and related structures in synthesizing key pharmaceutical intermediates.

Development of Novel Structured Adamantane Frameworks and Derivatives

Beyond its use as a simple building block, Adamantane-1-sulfinyl chloride is implicated in the broader effort to create novel and more complex adamantane-based structures. The functionalization of the rigid adamantane scaffold is a key area of research for developing new materials and molecules with precisely controlled three-dimensional structures. thieme-connect.com

Synthetic chemists are exploring various strategies to build upon the adamantane core. This includes methods for constructing the cage framework itself from simpler bicyclic precursors and reactions involving ring expansion or contraction to yield substituted adamantanes. mdpi.com A major focus is on C-H functionalization, which allows for the direct attachment of functional groups to the adamantane skeleton at its bridgehead or secondary carbon positions. thieme-connect.com This provides access to a wide array of derivatives that would be difficult to synthesize otherwise. The development of 1,2-disubstituted adamantane derivatives, which are inherently chiral, is of particular interest for applications in asymmetric catalysis and pharmaceuticals. mdpi.com The synthesis of complex architectures, such as star-shaped molecules with an adamantane core, further illustrates the ongoing development of novel frameworks based on this unique hydrocarbon cage. rsc.org

| Synthetic Strategy | Description | Resulting Structure | Significance |

| Framework Construction | Building the adamantane cage from bicyclic precursors | Substituted Adamantanes | Access to derivatives not available from adamantane itself mdpi.com |

| C-H Functionalization | Direct attachment of functional groups to the adamantane skeleton | Mono- and poly-functionalized adamantanes | Efficient creation of diverse derivatives for materials and medicine thieme-connect.com |

| Molecular Hybridization | Combining the adamantane scaffold with other functional nuclei (e.g., thiadiazole) | Adamantane-Thiadiazole Hybrids | Development of novel compounds with specific biological activities nih.gov |

| Asymmetric Synthesis | Creation of enantiomerically pure 1,2-disubstituted derivatives | Chiral Adamantanes | Applications in asymmetric catalysis and chiral drugs mdpi.com |

This table outlines strategies for the development of novel adamantane frameworks and derivatives.

Adamantane 1 Sulfinyl Chloride in the Synthesis of Biologically Active Molecules

The adamantane (B196018) cage is a recognized pharmacophore, and its incorporation into drug candidates can enhance their therapeutic properties. Adamantane-1-sulfinyl chloride serves as a key starting material for the synthesis of various adamantane derivatives with potential biological activity. For instance, the reaction with amines can lead to sulfonamides, a class of compounds known for their diverse pharmacological activities.

Spectroscopic and Structural Characterization

Established Synthetic Routes to Adamantane-1-sulfinyl Chloride

The most direct methods for synthesizing adamantane-1-sulfinyl chloride involve the use of adamantane derivatives and common sulfinylating agents.

The direct synthesis of adamantane-1-sulfinyl chloride is effectively achieved by the reaction of adamantane with thionyl chloride (SOCl₂). This electrophilic substitution reaction requires a catalyst to facilitate the introduction of the sulfinyl chloride group onto the adamantane scaffold. Anhydrous aluminum trichloride (B1173362) (AlCl₃) is commonly employed as a Lewis acid catalyst to enhance the electrophilicity of the reagent. prepchem.com

The reaction proceeds by adding aluminum trichloride to thionyl chloride, typically at reduced temperatures, followed by the portion-wise addition of adamantane. prepchem.com After the reaction is complete, the excess thionyl chloride is removed, and the product is isolated through a workup procedure involving decomposition of the catalyst with ice water and subsequent purification. prepchem.com Vacuum distillation is often used to obtain the final product as a waxy solid. prepchem.com

Table 1: Reaction Conditions for the Synthesis of Adamantane-1-sulfinyl Chloride from Adamantane

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Adamantane | prepchem.com |

| Reagent | Thionyl chloride (SOCl₂) | prepchem.com |

| Catalyst | Aluminum trichloride (AlCl₃) | prepchem.com |

| Temperature | Cooled to -20°C during addition | prepchem.com |

| Reaction Time | 2.5 hours for addition, plus 1 hour stirring | prepchem.com |

| Purification | Vacuum distillation | prepchem.com |

Adamantane-1-carboxylic acid is a key and readily accessible precursor in adamantane chemistry. orgsyn.org It can be synthesized through methods such as the carboxylation of adamantane using formic acid and sulfuric acid. orgsyn.org This carboxylic acid can be converted into a variety of other functional groups, providing indirect pathways to sulfur-containing adamantane derivatives.

A significant transformation is the reaction of adamantane-1-carboxylic acid with thionyl chloride to produce adamantane-1-carbonyl chloride. researchgate.netdakenchem.com This reaction is a standard method for converting a carboxylic acid into a highly reactive acyl chloride, which serves as a versatile intermediate for further synthesis. dakenchem.comacs.org For instance, adamantane-1-carbonyl chloride can be used to prepare adamantane-1-carbonylisothiocyanate, which in turn reacts with anilines to form various thiourea (B124793) derivatives. researchgate.net While this specific transformation does not directly yield adamantane-1-sulfinyl chloride, it highlights the role of adamantane-1-carboxylic acid and thionyl chloride in creating reactive precursors for more complex adamantane structures.

Alternative and Emerging Synthetic Approaches to Sulfinyl Chlorides

Beyond the direct routes, alternative strategies for the synthesis of sulfinyl chlorides involve the transformation of other sulfur-containing functional groups. These methods provide valuable alternatives when direct synthesis is not feasible or when different starting materials are more readily available.

The oxidation of thiocyanates and other sulfenyl compounds represents a viable, albeit less direct, route to sulfinyl chlorides. The chlorination of organic thiocyanates (-SCN) in an aqueous medium can lead to the formation of sulfonyl chlorides (-SO₂Cl), with sulfinyl chlorides (-SOCl) being potential intermediates in this oxidative process. lookchem.compnas.org For example, the chlorination of benzyl (B1604629) thiocyanate (B1210189) can yield benzylsulfinic acid, with benzyl sulfinyl chloride postulated as an intermediate. lookchem.com

Similarly, thiols (sulfenyl precursors) can be oxidized to form sulfonyl chlorides. rsc.orgorganic-chemistry.org Reagents such as trichloroisocyanuric acid or a combination of hydrogen peroxide and thionyl chloride can effectively convert thiols to their corresponding sulfonyl chlorides through oxidative chlorination. organic-chemistry.orgchemspider.com These general methods suggest that adamantane-1-thiol or adamantane-1-thiocyanate could, in principle, serve as precursors for adamantane-1-sulfinyl chloride, although specific examples are not extensively documented.

An indirect yet powerful approach to generating sulfinyl chlorides involves the reduction of the more highly oxidized sulfonyl chlorides (-SO₂Cl). nih.govresearchgate.net This process, known as reductive sulfinylation, allows for the synthesis of sulfinamides from sulfonyl chlorides via an in situ generated sulfinyl chloride intermediate. rsc.orgnih.gov

In this methodology, a sulfonyl chloride is reduced to a sulfinate salt. rsc.org This sulfinate can then be treated with a reagent like thionyl chloride to form the corresponding sulfinyl chloride. researchgate.net This intermediate is typically not isolated but is immediately trapped with an amine to produce the stable sulfinamide product. nih.govresearchgate.net This one-pot reductive protocol demonstrates the feasibility of accessing the sulfinyl chloride oxidation state from a sulfonyl precursor, providing an important indirect synthetic route. rsc.org Recently, sulfonylpyridinium salts have also been developed as reagents for the reductive sulfinylation of various nucleophiles, proceeding through a similar S(VI) to S(IV) reduction. researchgate.netresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of adamantane-1-sulfinyl chloride while minimizing the formation of byproducts. Key factors include temperature, reagent stoichiometry, catalyst concentration, and purification methods.

Control of temperature is critical. In the direct synthesis from adamantane, the reaction mixture is cooled significantly (e.g., to -20°C) during the addition of reagents to manage the exothermic nature of the reaction and improve selectivity. prepchem.com In other syntheses involving sulfuryl chloride or thionyl chloride, maintaining low temperatures can prevent the formation of over-chlorinated byproducts and decomposition. acs.orgacs.org

The stoichiometry of the reagents also plays a vital role. Using a controlled excess of thionyl chloride can be essential for driving the reaction to completion, but a large excess may lead to purification challenges. acs.org Similarly, the concentration of the catalyst must be optimized; for instance, in some catalytic degradation processes, a specific catalyst concentration leads to a maximum yield, beyond which no further improvement is observed. mdpi.com

Finally, a thorough purification process is essential for obtaining a high-purity product. A Chinese patent describes a multi-step procedure involving washing, concentration, and subsequent refining with petroleum ether to achieve a purity of over 99%. google.com The choice of solvent for extraction and recrystallization is also important for removing impurities and isolating the desired compound.

Table 2: Optimization Parameters for Sulfinyl and Sulfonyl Chloride Synthesis

| Parameter | Effect on Reaction | Example/Rationale | Source |

|---|---|---|---|

| Temperature | Controls reaction rate and selectivity. Lower temperatures can prevent side reactions and decomposition. | Cooling to -20°C for adamantane-1-sulfinyl chloride synthesis improves control. Higher temperatures can reduce yield due to reagent volatility. | prepchem.comacs.orgacs.org |

| Catalyst Conc. | Affects reaction efficiency. An optimal concentration exists for maximizing yield. | In catalytic reactions, increasing catalyst amount to a certain point (e.g., 3.5 wt%) maximized liquid product yield. | mdpi.com |

| Reagent Stoichiometry | Influences yield and product purity. Excess reagent can drive the reaction but may increase byproducts. | Decreasing excess thionyl chloride from a large excess to 10 equivalents improved selectivity and yield from 85% to 95% in a specific synthesis. | acs.org |

| Pressure | Can influence reactions with gaseous byproducts. | In certain chlorination reactions, running under autogenous pressure provided better outcomes by likely keeping gaseous HCl dissolved. | acs.org |

| Purification Method | Crucial for final product purity. | Refining the crude product with petroleum ether can yield adamantane sulfonyl chloride with >99% purity. | google.com |

Considerations for Scalable Laboratory Synthesis of Adamantane-1-sulfinyl Chloride

The successful synthesis of Adamantane-1-sulfinyl chloride on a larger laboratory scale requires careful consideration of several factors, including the choice of synthetic route, reaction conditions, and purification methods. The primary synthetic pathways involve either the direct sulfinylation of adamantane or the oxidation of 1-adamantanethiol (B1212722). Each approach presents distinct advantages and challenges when scaling up from discovery to preparative quantities.

One of the most direct methods involves the reaction of adamantane with thionyl chloride, using aluminum trichloride as a catalyst. prepchem.com This electrophilic substitution leverages the stability of the adamantane cage to form the desired sulfinyl chloride. A detailed procedure for this synthesis highlights critical parameters for successful execution. prepchem.com The reaction involves the slow addition of aluminum trichloride to cooled thionyl chloride, followed by the portion-wise addition of adamantane. prepchem.com Control of the reaction temperature, initially at -20°C, and the rate of reagent addition are crucial for managing the reaction's exothermicity and maximizing yield. prepchem.com Post-reaction, the removal of excess thionyl chloride under vacuum is a key step before aqueous work-up and final purification by vacuum distillation. prepchem.com This method is advantageous due to the direct use of commercially available adamantane.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Materials | Adamantane, Thionyl Chloride, Aluminum Trichloride | prepchem.com |

| Initial Temperature | -20°C | prepchem.com |

| Reagent Addition | Adamantane added in portions over 2.5 hours | prepchem.com |

| Reaction Time | 1 hour after addition, then allowed to warm to room temperature | prepchem.com |

| Work-up | Vacuum removal of thionyl chloride, decomposition of catalyst with ice/water, extraction with CCl₄ | prepchem.com |

| Purification | Vacuum distillation | prepchem.com |

An alternative scalable route begins with 1-adamantanethiol, which is then oxidized to form the sulfinyl chloride. This approach is particularly noteworthy for its potential for high purity when using modern synthesis technologies. Research suggests that reacting 1-adamantanethiol with chlorine gas under precisely controlled conditions can yield the desired product. For large-scale laboratory synthesis, the use of continuous flow reactors is highly recommended for this transformation. This technology allows for superior control over reaction temperature and reagent mixing, which is critical for minimizing the formation of side products and ensuring high purity of the final compound. While the traditional oxidation of thiols to sulfonyl chlorides (a more oxidized state) often involves hazardous reagents like chlorine gas, safer alternatives such as trichloroisocyanuric acid have been explored for similar transformations, suggesting a potential avenue for improving the safety profile of this route at scale. chemspider.com

When planning for a scalable synthesis, several key points must be addressed to ensure a safe, efficient, and reproducible process.

| Consideration | Key Factors | Reference |

|---|---|---|

| Reagent Selection & Safety | Thionyl chloride and aluminum trichloride require careful handling under anhydrous conditions. The thiol oxidation route may involve chlorine gas, for which continuous flow systems or safer alternative reagents are preferable for laboratory scale-up. | prepchem.comchemspider.com |

| Temperature Control | The direct sulfinylation of adamantane is initiated at low temperatures (-20°C) to manage exothermicity. Precise temperature control is vital in all methods to prevent side reactions. | prepchem.com |

| Process Control Technology | Continuous flow reactors are recommended for the oxidation of 1-adamantanethiol to ensure high purity through precise control of reaction parameters. | |

| Purification Method | For the direct method, vacuum distillation is a scalable purification technique. For the thiol oxidation route, fractional crystallization or column chromatography are options, with crystallization generally being more amenable to larger scales than chromatography. | prepchem.com |

| Purity Analysis | Monitoring the reaction and final product purity by methods such as ¹H NMR and FT-IR is crucial to confirm the absence of unreacted starting materials or byproducts from over-oxidation. |

Ultimately, the choice between the direct sulfinylation of adamantane and the oxidation of 1-adamantanethiol for a scalable laboratory synthesis will depend on the available equipment, safety infrastructure, and desired purity of the final product. The direct route is straightforward but involves managing a low-temperature reaction with moisture-sensitive reagents. prepchem.com The thiol oxidation route offers the potential for high purity, especially when coupled with continuous flow technology, which represents a significant advancement in controlling such reactions safely and efficiently at a larger scale.

Theoretical and Computational Studies on Adamantane 1 Sulfinyl Chloride and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Adamantane-1-sulfinyl chloride. Methods like Density Functional Theory (DFT) are widely used to determine the molecule's most stable three-dimensional arrangement (conformation) and the distribution of electrons within its structure.

The adamantane (B196018) cage is a rigid, polycyclic hydrocarbon framework with a diamond-like structure, which imparts significant steric bulk. uni-giessen.de DFT calculations performed on adamantane and its derivatives, often using functionals like B3LYP with basis sets such as 6-31G or higher, reveal its stable chair conformations and electronic properties. ugm.ac.idfrontiersin.org For Adamantane-1-sulfinyl chloride, the sulfinyl chloride group (-SOCl) is attached to a bridgehead carbon. Computational optimizations show that the bulky and rigid nature of the adamantane scaffold dictates the conformational preferences of the sulfinyl chloride moiety.

The electronic structure is characterized by a significant localization of electron density within the saturated adamantane cage, while the sulfinyl chloride group introduces polarity. The sulfur atom in the sulfinyl group is electrophilic, a key feature governing the molecule's reactivity. The electrostatic potential (ESP) map, a common output of these calculations, visually represents the charge distribution. For adamantane derivatives, these maps typically show a neutral or slightly positive potential around the hydrocarbon cage and distinct negative or positive regions associated with functional groups. mdpi.com In Adamantane-1-sulfinyl chloride, a positive potential would be concentrated on the sulfur atom, highlighting it as a site for nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The adamantane framework primarily contributes to the HOMO through its sigma bonding network, while the sulfinyl chloride group significantly influences the LUMO. ugm.ac.id The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. ugm.ac.id

Table 1: Common Quantum Chemical Methods for Adamantane Derivatives

| Method/Functional | Basis Set | Application | Reference |

| DFT (B3LYP) | 6-31G | Optimization of molecular structure, vibrational spectra, and electronic properties. | ugm.ac.id |

| DFT (B3LYP) | 6-311G(d,p) | Calculation of structural and electronic properties. | mdpi.com |

| DFT (M06-2X) | 6-311G(d,p) | Obtaining equilibrium geometry and atomic partial charges. | frontiersin.org |

| ONIOM (Becke3LYP:UFF) | - | Studying dynamic kinetic resolutions and conformational analysis of complex systems. | researchgate.netcsic.es |

| MP2 | aug-cc-pVDZ | High-level perturbation theory methods for calculating accurate interaction energies. | nih.gov |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the energetic landscape of chemical reactions involving Adamantane-1-sulfinyl chloride. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction mechanisms.

Nucleophilic substitution at the sulfinyl sulfur is a primary reaction pathway for this compound. Theoretical studies on simpler sulfinyl chlorides, such as methanesulfinyl chloride (CH₃SOCl), provide a valuable model for understanding these mechanisms. acs.orgnih.govacs.org DFT computations on these model systems show that nucleophilic substitution at a sulfinyl sulfur can proceed through two main mechanisms:

Addition-Elimination (A-E): The nucleophile first adds to the sulfur atom, forming a transient, unstable tetracoordinate sulfur intermediate (a sulfurane). This intermediate then eliminates the leaving group (chloride). This pathway results in a triple-well potential energy surface, with the central minimum corresponding to the sulfurane intermediate. acs.orgnih.govuclan.ac.uk

Sₙ2-like Mechanism: A synchronous process where the nucleophile attacks the sulfur atom as the chloride ion departs, passing through a single transition state. nih.govmdpi.com

For most small anionic nucleophiles reacting with methanesulfinyl derivatives in the gas phase, the addition-elimination mechanism is found to be predominant. acs.orgnih.gov The geometry of the tetracoordinate intermediate is typically an unsymmetrical trigonal bipyramid, with the incoming nucleophile and the leaving chloride group occupying the apical positions and the sulfur's lone pair in an equatorial position. nih.govacs.org

Computational studies on the reaction of propanesulfinyl chloride with the hydroxyl radical also highlight the preference for attack at the sulfur atom. acs.orgsquarespace.com The calculations, performed at a high level of theory (CCSD(T)//MP2), showed that the addition of the OH radical to the sulfur atom, followed by cleavage of the S-Cl bond, is the major pathway, proceeding through a transition state with a negative barrier height relative to the reactants. acs.orgsquarespace.com For Adamantane-1-sulfinyl chloride, similar pathways are expected, though the activation barriers would be modified by the steric and electronic properties of the adamantyl group. Locating the transition state structure and calculating its vibrational frequencies (where a single imaginary frequency confirms a true transition state) allows for the determination of activation energies, which are critical for predicting reaction rates. acs.org

Prediction and Rationalization of Reactivity Profiles

The reactivity of Adamantane-1-sulfinyl chloride is dominated by the electrophilic nature of the sulfinyl chloride group. Computational methods allow for the prediction and rationalization of this reactivity by calculating various chemical reactivity descriptors derived from DFT. ugm.ac.idmdpi.com

Key reactivity descriptors include:

Electronegativity (χ) and Electron Affinity (A): These values quantify the molecule's ability to accept electrons. Calculations on adamantane derivatives show how substitution patterns modify these global reactivity indices. ugm.ac.id

Fukui Functions and Dual Descriptor (DD): These are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. mdpi.com For Adamantane-1-sulfinyl chloride, these calculations would confirm the sulfur atom as the primary site for nucleophilic attack (f²(r) < 0) and potentially identify sites on the adamantane cage susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to reactivity. The regions of most positive potential (colored blue) indicate electrophilic sites, while regions of negative potential (colored red) indicate nucleophilic sites. For Adamantane-1-sulfinyl chloride, the MEP would show a strong electrophilic region around the sulfur atom, rationalizing its susceptibility to attack by nucleophiles like amines and alcohols. mdpi.com

Elucidation of Structure-Reactivity Relationships within the Adamantane Scaffold

The adamantane scaffold is not merely a passive spectator; its unique structure profoundly influences the reactivity of the attached sulfinyl chloride group. The relationship between the cage structure and reactivity is a key area of investigation using computational tools. researchgate.net

The primary influence of the adamantane group is steric. Its bulky, rigid, and three-dimensional nature shields the back-side of the bridgehead carbon, making Sₙ2 reactions at that carbon impossible. For the attached sulfinyl chloride, the adamantane cage sterically hinders the approach of nucleophiles to the sulfur atom. This steric shielding can affect reaction rates and may influence the regioselectivity of attack if other reactive sites were present. Computational models can quantify this steric effect by calculating activation barriers for nucleophilic attack from different trajectories and comparing them to less hindered analogs like t-butylsulfinyl chloride. sci-hub.se

Electronically, the adamantane group is generally considered to be an electron-donating group through induction and C-C hyperconjugation. This electron-donating effect can influence the electrophilicity of the sulfur atom. DFT and Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and delocalization interactions between the adamantane cage and the sulfinyl chloride moiety. nih.govresearchgate.net NBO analysis on related adamantane derivatives reveals charge transfer patterns and hyperconjugative interactions that stabilize the molecule and modulate its reactivity. Studies on 2,4-disubstituted adamantanes have shown that delocalization energy, calculated via NBO, is a key factor in explaining observed NMR chemical shifts, highlighting the importance of these subtle electronic effects. nih.gov

Spectroscopic Property Predictions for Structural Elucidation in Mechanistic Studies

Theoretical calculations of spectroscopic properties are an invaluable tool for confirming the structures of reactants, intermediates, and products in mechanistic studies. By comparing calculated spectra with experimental data, researchers can confidently identify transient species.

NMR Spectroscopy: The calculation of nuclear magnetic shielding tensors, which are then converted to chemical shifts, is a standard application of DFT, particularly using the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.netresearchgate.net For adamantane and its derivatives, DFT calculations (e.g., at the B3LYP/6-311G(d,p) level) can reproduce experimental ¹³C and ¹H NMR chemical shifts with good accuracy. irb.hrirb.hr These calculations are sensitive to the subtle geometric and electronic changes caused by substitution. researchgate.net For instance, DFT-GIAO methods have been successfully used to study the deshielding δ-syn-axial effect in 2,4-disubstituted adamantanes, linking it to delocalization energy. nih.govresearchgate.net Predicting the ¹³C and ¹H NMR spectra of Adamantane-1-sulfinyl chloride and its potential reaction products (e.g., sulfinamides or sulfinates) would provide benchmark data to aid in their experimental identification.

Vibrational (IR) Spectroscopy: DFT calculations can also predict vibrational frequencies and intensities. ugm.ac.id The calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. semanticscholar.org For Adamantane-1-sulfinyl chloride, a key diagnostic peak would be the S=O stretching vibration. Comparing the calculated frequency of this vibration in the starting material versus a potential sulfurane intermediate or a sulfinate ester product would provide a clear method for tracking the reaction's progress experimentally.

Table 2: Predicted Spectroscopic Data for Adamantane Derivatives from Computational Studies

| Spectroscopic Data | Computational Method | Application | Reference |

| ¹³C and ¹H Chemical Shifts | DFT-GIAO (e.g., B3LYP/6-311G(d,p)) | Structural assignment, confirmation of substitution patterns, and analysis of steric/electronic effects. | nih.govirb.hrirb.hr |

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP/6-31G) | Identification of functional groups (e.g., S=O stretch) and confirmation of molecular structure. | ugm.ac.idsemanticscholar.org |

| UV-Vis Spectra | TD-DFT (e.g., CAM-B3LYP/6-311G(d,p)) | Analysis of electronic transitions (e.g., n → π, π → π) and optical properties. | mdpi.comksu.edu.sa |

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of adamantane-1-sulfinyl chloride involves the reaction of adamantane (B196018) with thionyl chloride, often using a Lewis acid catalyst like aluminum chloride. nottingham.ac.uk While effective, this method presents challenges related to the use of hazardous reagents and the generation of waste. The future of its synthesis lies in the adoption of greener and more efficient methodologies.

A significant trend is the move towards continuous flow chemistry. rsc.org Flow reactors offer superior control over reaction parameters, such as temperature and mixing, which is crucial for managing highly exothermic or rapid reactions. rsc.org This technology enhances safety by minimizing the volume of hazardous materials at any given time and can lead to higher yields and purity. rsc.orgrsc.org Recent advancements in the synthesis of sulfonyl chlorides (a related class of compounds) from thiols or disulfides showcase this trend, utilizing flow reactors to handle reagents like chlorine gas or to enable novel, safer reaction pathways. rsc.orgnih.gov

Another key area is the development of more atom-economical reagents. Traditional oxidative chlorination of sulfur compounds often suffers from poor atom economy. nih.govrsc.org Emerging strategies for sulfonyl chloride synthesis, which could be adapted for sulfinyl chlorides, employ dual-function reagents that act as both an oxidant and a chlorine source. Examples include N-chloroamides like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) and aqueous sodium hypochlorite. rsc.orgresearchgate.net A recently developed metal-free flow protocol using nitric acid, hydrochloric acid, and oxygen (O₂) as the terminal oxidant for converting thiols to sulfonyl chlorides demonstrates a significant improvement in sustainability, as measured by a lower Process Mass Intensity (PMI). nih.govresearchgate.net These approaches reduce waste by incorporating a higher percentage of reactant atoms into the final product.

Future research will likely focus on adapting these principles—specifically flow processing and greener reagents—to the synthesis of adamantane-1-sulfinyl chloride and its derivatives, potentially starting from precursors like 1-adamantanethiol (B1212722).

Table 1: Comparison of Synthetic Methodologies for Sulfinyl/Sulfonyl Chlorides

| Method | Reagents | Conditions | Key Advantages | Sustainability Aspect |

|---|---|---|---|---|

| Traditional Batch | Adamantane, Thionyl Chloride, AlCl₃ | Batch reactor, low temperature | Well-established | Use of hazardous reagents, stoichiometric waste |

| Flow Chemistry (General) | Thiols/Disulfides, Oxidizing/Chlorinating Agent | Continuous flow reactor | Enhanced safety, better process control, higher throughput | Reduced risk, potential for less solvent waste |

| Flow with DCH | Thiols/Disulfides, DCH | Continuous flow | Uses a solid, dual-function reagent | Improved handling over chlorine gas |

| Flow with HNO₃/HCl/O₂ | Thiols/Disulfides, HNO₃, HCl, O₂ | Continuous flow, metal-free | Low-cost reagents, improved PMI | High atom economy, reduced environmental impact nih.govresearchgate.net |

Exploration of Novel Reaction Chemistries and Transformations

The reactivity of adamantane-1-sulfinyl chloride is dominated by the electrophilic nature of the sulfur atom. Standard transformations include nucleophilic substitution with amines, alcohols, and thiols to form sulfinamides, sulfinate esters, and thiosulfinates, respectively, as well as oxidation to the corresponding sulfonyl chloride and reduction to the thiol.

Emerging research directions aim to expand this chemical space. A pivotal application is the synthesis of adamantane sulfinamides, which serve as highly valuable chiral auxiliaries in asymmetric synthesis, most notably in the synthesis of chiral amines. nih.gov The development of novel methods to construct these sulfinamides is an active area of research. nih.gov

Furthermore, the field of C–H functionalization offers a glimpse into future transformations. rsc.orgrsc.org Recent breakthroughs have demonstrated the direct sulfuration of unreactive C–H bonds using photocatalytic, electrocatalytic, or transition-metal-catalyzed methods. rsc.orgrsc.orgresearchgate.net While many of these methods install thioether groups, they establish a precedent for the direct and regioselective installation of sulfur functionalities onto hydrocarbon scaffolds like adamantane. Future work may enable the direct synthesis of adamantane-1-sulfinyl derivatives from adamantane itself, bypassing the need for pre-functionalized starting materials and dramatically improving step economy. Visible-light-induced cross-dehydrogenative coupling is another emerging strategy for forming carbon-sulfur bonds, which could find application in this area. nih.gov

Table 2: Selected Transformations of Adamantane-1-sulfinyl Chloride and Related Derivatives

| Reaction Type | Reagents/Conditions | Product Class | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Sulfinamides, Sulfinate Esters, Thiosulfinates | Access to key building blocks and auxiliaries |

| Asymmetric Sulfinamide Synthesis | Chiral amines or catalysts | Enantioenriched Sulfinamides | Synthesis of valuable chiral auxiliaries (e.g., for Ellman chemistry) nih.govnih.gov |

| Direct C-H Sulfuration (Future) | Adamantane, Sulfur source, Photocatalyst/Metal Catalyst | Adamantane-sulfur compounds | High step and atom economy; direct functionalization of hydrocarbons rsc.orgresearchgate.net |

| Visible-Light-Induced Coupling (Future) | Adamantane precursor, Sulfur reagent, Photosensitizer | Adamantane-sulfur compounds | Use of light as a traceless reagent; mild reaction conditions nih.govrsc.org |

Advancements in Asymmetric Synthesis of Adamantane-Sulfinyl Derivatives

Creating molecules with a stereogenic sulfur center is a central goal in modern organic synthesis, and adamantane-sulfinyl derivatives are no exception. nih.govacs.org The development of methods to control the stereochemistry at the sulfur atom attached to the adamantane cage is a major trend.

A well-established diastereoselective approach involves reacting adamantane-1-sulfinyl chloride with a chiral alcohol, such as (-)-menthol or diacetone-D-glucose (DAG), to form a mixture of diastereomeric sulfinate esters. wiley-vch.de These diastereomers can often be separated by crystallization. The choice of base used in the reaction can significantly influence the diastereomeric ratio, suggesting a kinetic resolution mechanism. wiley-vch.de

More advanced methodologies focus on catalytic enantioselective synthesis. These strategies aim to use a substoichiometric amount of a chiral catalyst to generate an enantioenriched product from achiral starting materials. For example, the dynamic kinetic resolution of racemic sulfinyl chlorides with alcohols can be achieved using chiral catalysts like cinchona alkaloids. nih.gov This approach is highly desirable as it can theoretically convert all of the starting material into a single enantiomer of the product. Recent developments have focused on the asymmetric condensation of stable sulfinate salts with nucleophiles, like ammonia (B1221849) generated in situ from ammonium (B1175870) salts, using chiral organocatalysts to produce N-unsubstituted sulfinamides with high enantiopurity. rsc.org Such methods provide access to a broad range of chiral sulfinamides that are versatile precursors for other S-stereogenic molecules. rsc.orgresearchgate.net

Table 3: Strategies for Asymmetric Synthesis of Sulfinyl Derivatives

| Strategy | Chiral Source | Description | Typical Outcome |

|---|---|---|---|

| Diastereoselective Esterification | Chiral Alcohols (e.g., Menthol (B31143), DAG) | Reaction of sulfinyl chloride with a chiral alcohol, followed by separation of diastereomers. wiley-vch.de | Diastereomerically pure sulfinate esters |

| Catalytic Dynamic Kinetic Resolution | Chiral Catalysts (e.g., Cinchona Alkaloids) | Racemic sulfinyl chloride is reacted with an achiral nucleophile in the presence of a chiral catalyst. nih.govnih.gov | Enantioenriched sulfinates/sulfinamides |

| Asymmetric Condensation | Chiral Organocatalysts | Stable sulfinate salt is activated and reacts with a nucleophile under the control of a chiral catalyst. nih.govrsc.org | Enantioenriched sulfinamides |

| Chiral Auxiliary Approach | Ellman's Sulfinamide | Condensation of aldehydes with enantiopure sulfinamides to control stereochemistry in subsequent additions. rsc.org | Enantiopure amines and derivatives |

Integration into Advanced Materials Architectures and Functional Systems

The incorporation of the rigid and bulky adamantane cage into polymers is known to enhance key material properties, such as increasing thermal stability and glass transition temperature (Tg). researchgate.net The future trend in this area is to use the specific functionality of the sulfinyl group to create advanced, functional materials.

While the field of adamantane-sulfinyl polymers is still nascent, the potential is significant. The sulfinyl group introduces polarity and a potential chiral center into the material. A patent describes the reaction of 3-hydroxy-1-adamantyl (meth)acrylate with sulfoxides (like dimethyl sulfoxide) to create adamantane derivatives for use in photosensitive materials for photoresists, highlighting a potential application in microelectronics. google.com

Future research is expected to explore the use of adamantane-sulfinyl derivatives as monomers or functional pendants in polymers for a range of applications:

Chiral Materials: Polymers containing the chiral adamantane-sulfinyl moiety could be used as the stationary phase in chiral chromatography for separating enantiomers.

Optical Materials: The unique structure of adamantane can lead to materials with interesting optical properties, such as high refractive indices or specific dielectric constants, which could be tuned by the polar sulfinyl group. researchgate.net

Smart Materials: The adamantane cage is a well-known building block for host-guest chemistry and self-assembling systems. researchgate.netfigshare.com The sulfinyl group could act as a specific binding site or a triggerable element in stimuli-responsive materials.

Electronic Materials: Computational studies have investigated adamantane derivatives as potential hole transport materials (HTMs) in perovskite solar cells, where the functional groups on the adamantane core are critical for tuning the electronic energy levels and stability of the material. rsc.orgdergipark.org.tr The sulfinyl group could be explored as a novel functional unit in this context.

Table 4: Potential Roles of the Adamantane-Sulfinyl Group in Advanced Materials

| Material Type | Potential Function of Adamantane-Sulfinyl Group | Targeted Application |

|---|---|---|

| Functional Polymers | Introduces polarity, chirality, and a reactive site. | Chiral separation media, photoresists, specialty coatings. google.com |

| Supramolecular Systems | Acts as a guest molecule or a binding site in host-guest assemblies. | Drug delivery, sensors, self-healing materials. researchgate.net |

| Organic Electronics | Modulates HOMO/LUMO energy levels and charge transport properties. | Hole transport materials in solar cells, organic light-emitting diodes (OLEDs). rsc.org |

Mechanistic Deepening through Advanced Analytical and Computational Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. For adamantane-1-sulfinyl chloride, research is trending towards the use of sophisticated analytical and computational tools to unravel the subtleties of its reactivity.

Computational Chemistry has become an indispensable tool. Density Functional Theory (DFT) calculations are widely used to:

Model transition states and reaction pathways for nucleophilic substitution.